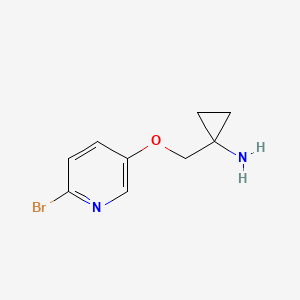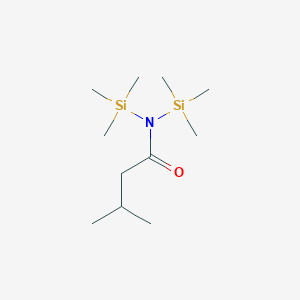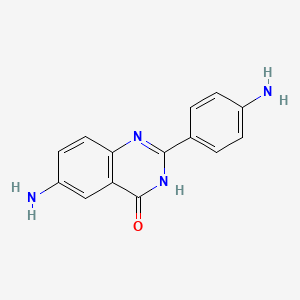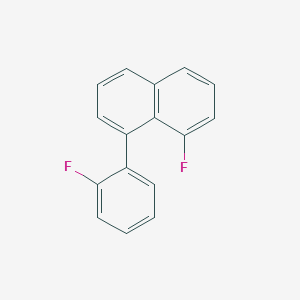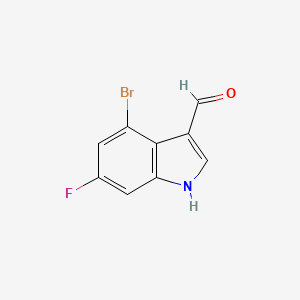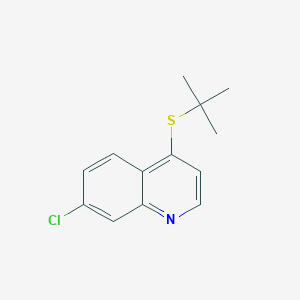
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a hydroxy group, and an acetate group attached to a dihydronaphthalene ring. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate typically involves the acetylation of 4-hydroxy-7,8-dihydronaphthalen-1-yl acetate. The reaction is carried out under acidic or basic conditions using acetic anhydride or acetyl chloride as the acetylating agents. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-7,8-dihydronaphthalen-1-yl acetate
- 6-Acetyl-4-hydroxy-1-naphthyl acetate
- 4-Acetyl-7,8-dihydronaphthalen-1-yl acetate
Uniqueness
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and acetate groups on a dihydronaphthalene ring sets it apart from similar compounds, making it a valuable subject for research and application.
Propriétés
Numéro CAS |
88928-59-0 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8(15)10-3-4-11-12(7-10)13(17)5-6-14(11)18-9(2)16/h5-7,17H,3-4H2,1-2H3 |
Clé InChI |
DPEVMWVRDVXIKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


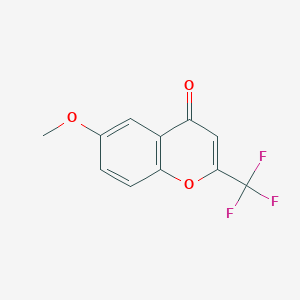
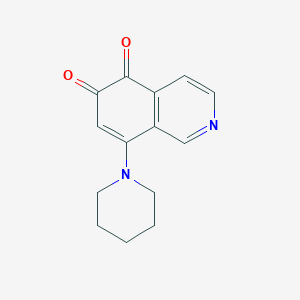
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
